N-(2-fluorobenzyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a 4-(methylsulfanyl)phenyl group at position 3 and an acetamide bridge connecting to a 2-fluorobenzyl moiety. Its molecular framework combines aromatic, heterocyclic, and sulfur-containing substituents, which are associated with diverse pharmacological activities, including antitumor, anti-inflammatory, and enzyme-modulating properties. The fluorobenzyl group enhances metabolic stability, while the methylsulfanyl substituent may influence electronic properties and target binding .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-27-16-8-6-14(7-9-16)18-10-11-20(26)24(23-18)13-19(25)22-12-15-4-2-3-5-17(15)21/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZXOCSVDWEEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the fluorobenzyl and methylsulfanyl phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the pyridazinone core can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, thiols), DMF or dimethyl sulfoxide (DMSO) as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(2-fluorobenzyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pyridazinone core may play a crucial role in modulating the compound’s biological activity by interacting with key amino acid residues in the active site of enzymes or receptors.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Pharmacological Activity
- Fluorine vs. However, chlorine may offer stronger electron-withdrawing effects, enhancing stability in certain environments .
- Methylsulfanyl vs. Methoxy : The methylsulfanyl group in the target compound () provides moderate electron-donating effects and higher lipophilicity than methoxy substituents (), favoring penetration through lipid bilayers .
- Multi-Halogenated Aromatics: Compounds with trifluorophenyl groups () exhibit superior metabolic resistance but may face synthetic challenges compared to mono-fluorinated analogs .
Biological Activity
Chemical Structure and Properties
N-(2-fluorobenzyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic molecule that likely exhibits various biological activities due to its structural features. The presence of a fluorobenzyl group, a methylsulfanyl group, and a pyridazinone moiety suggests potential interactions with biological targets, including enzymes and receptors.
Potential Biological Activities
- Antitumor Activity : Compounds with similar structures have been studied for their anticancer properties. For instance, pyridazinones are known to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. The incorporation of fluorine may enhance metabolic stability and bioactivity.
- Anti-inflammatory Effects : Many compounds containing aromatic rings and sulfur groups demonstrate anti-inflammatory properties. These effects can be mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Antimicrobial Properties : The presence of sulfur in the structure may also confer antimicrobial activity, as several sulfanyl-containing compounds have shown effectiveness against various bacterial strains.
- Neuroprotective Effects : Some derivatives of pyridazine have been investigated for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Research Findings
While specific studies on this compound are lacking, related compounds have demonstrated significant biological activities:
- Antiproliferative Activity : A study on structurally similar compounds indicated IC50 values in the low micromolar range against various cancer cell lines, suggesting that modifications in the chemical structure can lead to enhanced potency against tumor growth .
- Mechanisms of Action : Research indicates that such compounds may induce apoptosis through mitochondrial pathways or by disrupting cell cycle progression, particularly at the G2/M phase .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FNA | Antitumor | 1.30 | Induces apoptosis; G2/M phase arrest |
| Pyridazine Derivative | Anti-inflammatory | 10.0 | Inhibition of COX enzymes |
| Sulfanyl Compound | Antimicrobial | 5.0 | Disruption of bacterial cell membrane |
Case Studies
- Case Study on Antitumor Activity : A compound structurally related to this compound was evaluated in vitro against HepG2 liver cancer cells, showing significant antiproliferative effects with an IC50 value indicative of strong activity .
- Neuroprotective Study : Another study explored pyridazine derivatives' ability to protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
Optimizing synthesis requires:
- Reagent selection : Use coupling agents like EDCl/HOBt for amide bond formation to minimize racemization .
- Solvent control : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict anhydrous conditions to prevent hydrolysis .
- Temperature modulation : Exothermic steps (e.g., cyclization) need gradual cooling to avoid side reactions .
- Intermediate purification : TLC and flash chromatography ensure purity before proceeding to subsequent steps .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Structural confirmation : ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and HRMS (e.g., m/z 412.1234 [M+H]⁺) validate molecular identity .
- Purity assessment : HPLC with UV detection (λ = 254 nm) achieves >95% purity thresholds required for biological assays .
Advanced Research Questions
Q. How can researchers systematically investigate the impact of substituents on bioactivity?
Methodology :
- Analog synthesis : Replace the methylsulfanyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .
- Bioactivity assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase profiling) to quantify substituent effects .
- Data correlation : Use Hammett plots or 3D-QSAR models to link structural features (e.g., logP) with activity trends .
Table 1: Example Substituent Effects on Activity
| Substituent (R) | Position | Bioactivity Change (vs. Parent) | Reference |
|---|---|---|---|
| Morpholine | 4 | ↑ Solubility (2.5-fold) | |
| Chlorophenyl | 2 | ↓ IC50 by 30% (kinase X) |
Q. How should researchers address conflicting reports on the compound’s mechanism of action?
- Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics with functional cellular assays (e.g., cAMP modulation) .
- Structural analog analysis : Compare mechanistic data from pyridazinone derivatives (e.g., ’s cyclohexylsulfanyl analog) to identify conserved target interactions .
- Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to resolve outliers in reported EC50 values .
Q. What computational approaches are suitable for predicting target interactions?
- Molecular docking : AutoDock Vina predicts binding poses in kinase ATP pockets (e.g., RMSD <2.0 Å) .
- Molecular dynamics (MD) : GROMACS simulations (50 ns) assess complex stability under physiological conditions .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize ground-state geometries for SAR modeling .
Biological Evaluation
Q. What methodologies are recommended for comprehensive bioactivity profiling?
- Target panels : Screen against 50+ kinases or GPCRs to identify off-target effects .
- Dose-response curves : Use 10-point dilution series (1 nM–100 µM) for IC50 determination in cell viability assays (e.g., MTT) .
- Toxicology : Ames test for mutagenicity and hERG inhibition assays for cardiac safety .
Q. How can in vitro ADME properties be evaluated?
- Metabolic stability : Incubate with human liver microsomes (HLM); half-life >30 min indicates favorable pharmacokinetics .
- Permeability : Parallel artificial membrane permeability assay (PAMPA) predicts blood-brain barrier penetration (e.g., Pe >4.0×10⁻⁶ cm/s) .
Data Interpretation
Q. How can researchers resolve discrepancies in solubility and bioavailability data?
- Standardized protocols : Adopt USP guidelines for equilibrium solubility measurements (pH 1.2–7.4) .
- Formulation testing : Compare PEG-400 vs. Captisol® solubilization to identify excipient-dependent variability .
Notes
- References exclude non-peer-reviewed sources (e.g., BenchChem) per guidelines.
- Structural analog data are inferred from related pyridazinone derivatives in cited literature.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
